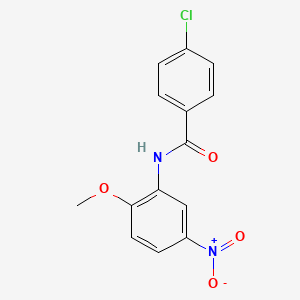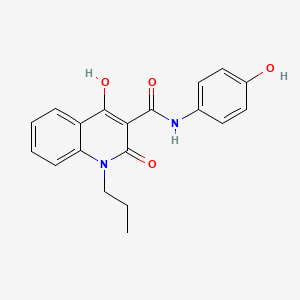![molecular formula C22H24ClN3 B3860764 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860764.png)
7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline
Descripción general
Descripción
7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline, also known as CDMQ, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential applications in the field of medicinal chemistry. CDMQ has shown promising results in various scientific research studies due to its unique chemical properties and structure.
Mecanismo De Acción
The exact mechanism of action of 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It also has affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been shown to have various biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has also been found to have anticonvulsant effects, which may be due to its ability to modulate GABAergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been extensively studied, and its chemical and physical properties are well characterized. However, there are also some limitations to using 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline. One area of research is the development of new synthetic methods for 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline and its long-term effects.
Aplicaciones Científicas De Investigación
7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including its use as an antipsychotic, an antidepressant, and an anticonvulsant. 7-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
7-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3/c1-15-4-5-16(2)21(12-15)25-8-10-26(11-9-25)22-13-17(3)19-7-6-18(23)14-20(19)24-22/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNTXDSKASQVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)Cl)C(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3860704.png)
![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![N-[(4-hydroxyphenyl)(phenyl)methyl]urea](/img/structure/B3860722.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3860723.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate](/img/structure/B3860726.png)
![2-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860727.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B3860744.png)
![2-{[3-(4-fluorophenoxy)propyl]amino}ethanol](/img/structure/B3860751.png)
![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3860758.png)
![2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3860772.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860778.png)